1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide
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Overview
Description
1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The presence of the 2-chlorophenyl group and the sulfonamide moiety in this compound contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide typically involves the reaction of 2-chlorobenzaldehyde with imidazole in the presence of an acid-binding reagent. One common method involves the use of 2-chlorotrityl chloride, which is synthesized by reacting 2-chlorobenzaldehyde with benzene in the presence of sulfuric acid. The resulting diphenyl-(2-chlorophenyl)-methane is then chlorinated using a catalyst such as 2,2’-azo-bis-isobutyronitrile or benzoyl peroxide. The final step involves the reaction of 2-chlorotrityl chloride with imidazole under heating conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Properties
CAS No. |
89517-97-5 |
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Molecular Formula |
C9H8ClN3O2S |
Molecular Weight |
257.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)imidazole-2-sulfonamide |
InChI |
InChI=1S/C9H8ClN3O2S/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)16(11,14)15/h1-6H,(H2,11,14,15) |
InChI Key |
GKVBTYVTXIFBPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
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